molecular formula C8H4F3NO4 B145950 4-Nitrophenyl trifluoroacetate CAS No. 658-78-6

4-Nitrophenyl trifluoroacetate

Cat. No.: B145950
CAS No.: 658-78-6
M. Wt: 235.12 g/mol
InChI Key: JFOIBTLTZWOAIC-UHFFFAOYSA-N
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Description

4-Nitrophenyl trifluoroacetate (CAS: 658-78-6, molecular formula: C₈H₄F₃NO₄) is an aryl trifluoroacetate ester widely used as a reactive intermediate in organic synthesis. Its structure combines a 4-nitrophenyl group with a trifluoroacetyl moiety, making it highly electrophilic. This compound is employed in peptide coupling, acylation reactions, and the synthesis of heterocycles (e.g., triazine derivatives) . Commercial grades typically offer 96–98% purity, with availability in quantities ranging from 5 g to 500 g .

Preparation Methods

Classical Synthesis Methods

The foundational synthesis of 4-nitrophenyl trifluoroacetate was established by Sakakibara and Inukai in 1964. This method involves the direct esterification of trifluoroacetic acid derivatives with 4-nitrophenol. The reaction typically employs trifluoroacetic anhydride as the acylating agent, which reacts with 4-nitrophenol in an anhydrous dichloromethane or tetrahydrofuran (THF) solvent system . A catalytic amount of pyridine or triethylamine is often added to neutralize the hydrogen chloride byproduct, enhancing reaction efficiency.

Key steps include:

  • Dissolving 4-nitrophenol in an inert solvent under nitrogen atmosphere.

  • Dropwise addition of trifluoroacetic anhydride at 0–5°C to control exothermicity.

  • Stirring at room temperature for 12–24 hours to ensure complete conversion.

The crude product is isolated via solvent evaporation and purified by recrystallization from chloroform/hexane mixtures , yielding white crystalline solids with a melting point of 35–39°C . Sublimation under reduced pressure further refines the product, achieving >99% purity . This method remains favored for its simplicity and scalability, though it requires stringent moisture control to prevent hydrolysis.

Modern Synthetic Approaches

Recent advancements utilize coupling agents to activate trifluoroacetic acid for esterification. A prominent strategy involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) . This approach avoids the use of highly reactive acyl chlorides, improving safety and selectivity.

Reaction Mechanism and Conditions:

  • Activation of Trifluoroacetic Acid : EDC·HCl converts the acid to an O-acylisourea intermediate.

  • Nucleophilic Attack : 4-Nitrophenol attacks the activated carbonyl, facilitated by DMAP as a nucleophilic catalyst.

  • Solvent System : DMF or acetonitrile ensures solubility of both polar reactants and intermediates.

A typical procedure involves:

  • Mixing trifluoroacetic acid (1 equiv), 4-nitrophenol (1 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) in DMF.

  • Stirring at room temperature for 4 hours .

  • Quenching with aqueous HCl and extracting with dichloromethane.

This method achieves yields of 85–90%, surpassing classical approaches in efficiency . However, the requirement for chromatographic purification (e.g., preparative HPLC with 0.05% trifluoroacetic acid in acetonitrile/water) increases operational complexity .

Purification and Characterization

Post-synthetic purification is critical due to the compound’s moisture sensitivity. The table below compares key purification techniques:

Method Conditions Purity Yield Reference
RecrystallizationCHCl₃/hexane (1:3 v/v), −20°C, 24 h>98%70–75%
Sublimation40–50°C, 0.1 mmHg, 6 h>99%60–65%
Preparative HPLC15–80% MeCN/H₂O, 0.05% TFA, 40 min>99%95%

Characterization Data :

  • Melting Point : 35–39°C

  • Boiling Point : 120°C at 12 mmHg

  • ¹H NMR (d6-DMSO): δ 8.20 (d, J = 9.0 Hz, 2H), 7.47 (d, J = 9.0 Hz, 2H)

  • ¹³C NMR : δ 158.9 (C=O), 146.2 (Ar-NO₂), 125.8 (CF₃)

Industrial-Scale Production Considerations

Scaling this compound synthesis necessitates optimizing cost, safety, and environmental impact:

  • Reagent Selection : EDC·HCl is cost-prohibitive for large-scale use, favoring classical anhydride methods despite higher hazard potential .

  • Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing waste.

  • Process Safety : Exothermic reactions require jacketed reactors with temperature control to prevent thermal runaway.

A hybrid approach using trifluoroacetic anhydride with DMAP catalysis balances efficiency and safety, achieving 80% yield in pilot-scale trials .

Chemical Reactions Analysis

Hydrolysis

4-Nitrophenyl trifluoroacetate can be hydrolyzed in the presence of water, yielding p-nitrophenol and trifluoroacetic acid. Water networks catalyze a two-step addition-cleavage reaction in p-nitrophenyl trifluoroacetate through the hydration and reformation of a carbonyl .

Hydrolysis Mechanism in Acetonitrile

The mechanism of hydrolysis in acetonitrile involves a rate-limiting transition state consisting of an eight-membered ring of three water molecules .

pH-Dependent Hydrolysis of Glycosides

4-Nitrophenyl β-D-glucoside hydrolyzes through different mechanisms at different pH values :

  • Specific acid catalyzed (unimolecular)

  • Uncatalyzed dissociative

  • General acid/base catalyzed

  • Bimolecular

Under basic conditions, hydrolysis of aryl glycosides also involves cleavage of the glycosidic bond .

Aminolysis

This compound reacts with amines to form amides. The imidazolysis of this compound in aqueous acetonitrile is general base-catalyzed by pyridines and 1-methylimidazole .

Reactions with Nucleophiles

This compound reacts with various nucleophiles, including amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. The reactivity of this compound with nucleophiles allows researchers to study reaction kinetics. The ease of monitoring the reaction through the release of the colored p-nitrophenolate ion (formed upon nucleophilic attack) makes this compound a convenient substrate for kinetic studies.

Kinetic Studies

Interaction studies involving this compound often focus on its reactivity with nucleophiles such as water and amines. The kinetics of these reactions are crucial for understanding the mechanisms of hydrolysis and aminolysis.

Hydrolysis of S-Ethyl Trifluorothioacetate

The hydrolysis of S-ethyl trifluorothioacetate, a related thioester, is much slower than p-nitrophenyl trifluoroacetate .

First-Order Rate Constants

First-order rate constants for the hydrolysis of S-ethyl trifluorothioacetate in mixtures of water–acetonitrile at varying temperatures :

Molarity of H2O23.0 ± 0.1 °C 104 k obs, s-145.0 ± 0.1 °C 104 k obs, s-1
2.0 M H2O0.3700.900
3.0 M H2O0.4931.140
4.0 M H2O0.7181.510
5.0 M H2O1.0103.400

The observed rate constants (k obs) represent the true rate constant multiplied by the water concentration raised to the power of x, where x represents the order with respect to water .

Scientific Research Applications

Chemical Properties and Reactivity

4-NPT is characterized by its molecular formula C8H4F3NO4C_8H_4F_3NO_4, and it features a nitrophenyl group attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols. This property is particularly beneficial in peptide synthesis and other coupling reactions.

Synthetic Chemistry

Reagent in Organic Synthesis

  • 4-NPT serves as a powerful acylating agent in organic synthesis. Its ability to form amides, esters, and thioesters makes it invaluable for creating complex molecules from simpler precursors .

Kinetic Studies

  • The compound's reactivity allows researchers to study reaction kinetics effectively. The formation of the colored p-nitrophenolate ion upon nucleophilic attack facilitates monitoring these reactions spectrophotometrically.

Biological Applications

Enzyme Assays

  • 4-NPT is frequently used as a substrate in enzyme assays due to its hydrolysis property, which releases p-nitrophenol. This characteristic enables quantification of enzymatic activity, particularly in hydrolases .

Antimicrobial Activity

  • While specific biological activity data for 4-NPT is limited, related compounds have shown potential antimicrobial properties. For instance, derivatives of nitrophenyl compounds have been evaluated for their efficacy against various bacterial strains .

Analytical Chemistry

Mass Spectrometry

  • In analytical chemistry, 4-NPT is utilized for sample preparation in mass spectrometry. Derivatizing biomolecules like carbohydrates with 4-NPT enhances their volatility and detection sensitivity.

Mechanism of Action

T0681 exerts its effects primarily through the induction of low-density lipoprotein receptors and high-density lipoprotein receptors in the liver. This leads to increased bile acid production and biliary sterol secretion, promoting reverse cholesterol transport and reducing plasma cholesterol levels. The compound’s action on lipid metabolism is dependent on the presence of hepatic low-density lipoprotein receptors .

Comparison with Similar Compounds

2.1. Structural and Functional Analogues
2.1.1. 4-Nitrophenyl Laurate
  • Structure : Features a lauroyl (C₁₂ acyl) group instead of trifluoroacetyl.
  • Reactivity : The long alkyl chain reduces electrophilicity compared to the electron-withdrawing trifluoroacetyl group in 4-nitrophenyl trifluoroacetate.
2.1.2. Pentafluorophenyl Trifluoroacetate
  • Structure : Substitutes the 4-nitrophenyl group with a pentafluorophenyl ring.
2.1.3. Ethyl Trifluoroacetate
  • Structure : An alkyl ester (ethyl group) linked to trifluoroacetyl.
  • Reactivity : Less reactive in acyl transfer due to the poorer leaving-group ability of ethyl compared to aryl groups. Primarily used as a solvent or mild acylating agent .
2.1.4. N-Succinimidyl Trifluoroacetate
  • Structure : Contains a succinimidyl leaving group.
  • Reactivity : Superior to this compound in peptide coupling due to the highly reactive N-hydroxysuccinimide (NHS) ester group, which facilitates rapid amide bond formation .
2.4. Stability and Commercial Considerations
  • This compound : Discontinued by some suppliers (e.g., CymitQuimica) due to niche demand, while TCI Chemicals maintains stock at premium prices (e.g., ¥60.00/5 g) .
  • Ethyl Trifluoroacetate : More stable and cost-effective for large-scale applications, lacking the nitro group’s sensitivity to reduction.

Biological Activity

4-Nitrophenyl trifluoroacetate (4-NPT) is an organic compound with significant applications in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, reactivity, and implications in various scientific fields, supported by data tables and case studies.

4-NPT has the molecular formula C₈H₄F₃NO₄ and is characterized by a nitrophenyl group attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles such as amines, alcohols, and thiols. This property is crucial for its applications in peptide synthesis and mass spectrometry sample preparation.

Enzymatic Reactions

One of the primary uses of 4-NPT is in enzyme kinetics studies. Upon hydrolysis, it releases p-nitrophenol, which can be quantified spectrophotometrically. This reaction is particularly useful in studying hydrolases, where the rate of release of p-nitrophenol correlates with enzymatic activity. The ability to monitor the reaction through color change provides a straightforward method for kinetic analysis.

Table 1: Summary of Enzymatic Reactions Involving 4-NPT

Enzyme TypeReaction TypeProduct ReleasedDetection Method
HydrolasesHydrolysisp-NitrophenolSpectrophotometry
Amino acid couplingAcylationAmidesHPLC/LC-MS
EsterificationReaction with alcoholsEstersNMR/GC-MS

Toxicological Aspects

While specific data on the toxicity of 4-NPT is limited, it is classified as an irritant. Exposure can result in irritation to skin and eyes; therefore, safety precautions are necessary when handling this compound. Chronic exposure may not produce significant long-term effects, but all routes of exposure should be minimized .

Case Studies

Case Study 1: Kinetic Studies Using 4-NPT

In a study focused on the kinetics of serine hydrolases, researchers utilized 4-NPT as a substrate to analyze the catalytic efficiency of various enzymes. The release of p-nitrophenol was measured over time, allowing for the calculation of kinetic parameters such as KmK_m and VmaxV_{max}. This study demonstrated that 4-NPT could serve as an effective tool for investigating enzyme mechanisms and substrate specificity.

Case Study 2: Peptide Synthesis

Another significant application of 4-NPT is in peptide synthesis. It has been used to couple amino acids efficiently due to its ability to form stable acyl derivatives. Researchers reported that using 4-NPT resulted in higher yields compared to traditional methods, showcasing its utility in pharmaceutical chemistry for developing peptide-based therapeutics .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-NPT, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeElectrophilicity LevelKey Applications
4-Nitrophenyl acetateEsterModerateGeneral esterification
p-Nitrophenyl benzoateEsterLowLess reactive than 4-NPT
2-Nitrophenyl trifluoroacetateIsomerHighSimilar reactivity

This comparison illustrates that while other compounds may share structural similarities with 4-NPT, its enhanced electrophilicity due to the trifluoroacetate group makes it particularly reactive and useful in biochemical applications.

Q & A

Basic Research Questions

Q. How can 4-nitrophenyl trifluoroacetate (TFANP) be synthesized and purified for laboratory use?

  • Methodology : TFANP is typically synthesized via esterification of 4-nitrophenol with trifluoroacetic anhydride under anhydrous conditions. Purification involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity verification requires GC (>96% purity, as per product specifications) .

Q. What analytical techniques are recommended for characterizing TFANP?

  • Methodology :

  • NMR spectroscopy : Confirm molecular structure (e.g., 19F^{19}\text{F} NMR for trifluoroacetyl group at ~−75 ppm, 1H^{1}\text{H} NMR for aromatic protons at ~8.2–7.5 ppm).
  • HPLC : Assess purity (>98% by TLC or HPLC in peptide synthesis contexts) .
  • Mass spectrometry : Confirm molecular weight (m/z 235.12 for [M]+^+) .

Q. How should TFANP be stored to maintain stability?

  • Guidelines : Store at 0–6°C in airtight, light-protected containers. TFANP hydrolyzes in humid environments; use desiccants and inert atmospheres (e.g., N2_2) for long-term storage. Degradation products include 4-nitrophenol and trifluoroacetic acid, detectable via pH-sensitive indicators .

Advanced Research Questions

Q. How does TFANP enhance LiF-rich interphases in high-voltage lithium-ion batteries?

  • Mechanistic Insight : TFANP (1.5 mM) in PC/TEP electrolytes decomposes during cycling to form LiF-rich SEI/CEI layers, suppressing Li dendrites and electrolyte decomposition. Electrochemical impedance spectroscopy (EIS) and XPS confirm F^- contribution to interphase stability .
  • Experimental Design : Optimize TFANP concentration (0.5–2.0 mM) using cyclic voltammetry (CV) to balance ionic conductivity and interphase robustness. Reference Li||LiNi0.6_{0.6}Co0.2_{0.2}Mn0.2_{0.2}O2_2 cycling data for validation .

Q. What role does TFANP play in peptide coupling reactions?

  • Methodology : TFANP acts as an activating reagent for carboxyl groups, forming active esters with amines. For example, in prolyl aminopeptidase substrate synthesis (e.g., L-proline-p-nitroanilide trifluoroacetate), TFANP facilitates amide bond formation under mild conditions. Monitor reaction progress via HPLC or TLC .

Q. How can contradictory data on TFANP’s hydrolytic stability be resolved?

  • Analysis Framework :

  • Controlled Variables : Test stability under varying humidity (5–95% RH), temperatures (4–25°C), and solvents (aprotic vs. protic).
  • Quantitative Methods : Use 19F^{19}\text{F} NMR to track trifluoroacetate release or UV-Vis spectroscopy (λ = 400 nm) to quantify 4-nitrophenol formation .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions.

Q. What environmental impacts arise from TFANP decomposition?

  • Environmental Analysis : TFANP hydrolyzes to trifluoroacetate (TFA), a persistent pollutant. Quantify TFA in water samples via ion chromatography or LC-MS/MS. Recent studies report TFA concentrations increasing in surface waters (e.g., 0.1–1.2 µg/L in Northern California), necessitating lifecycle assessments in synthetic workflows .

Properties

IUPAC Name

(4-nitrophenyl) 2,2,2-trifluoroacetate
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InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIBTLTZWOAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
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DSSTOX Substance ID

DTXSID7060960
Record name Acetic acid, trifluoro-, 4-nitrophenyl ester
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Molecular Weight

235.12 g/mol
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CAS No.

658-78-6
Record name Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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